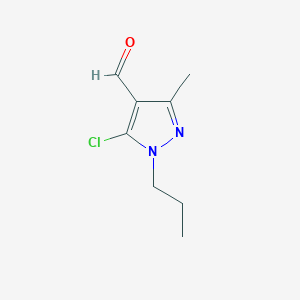

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Description

Structurally, it features a chloro group at position 5, a methyl group at position 3, a propyl chain at position 1, and an aldehyde functional group at position 4 . The aldehyde moiety renders it reactive for further derivatization, such as condensation or nucleophilic addition reactions, making it valuable for synthesizing bioactive molecules like antimicrobial or anti-inflammatory agents .

Its crystal structure, inferred from related compounds (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), demonstrates planar geometry with intramolecular hydrogen bonding, stabilizing the aldehyde group .

Properties

IUPAC Name |

5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQNHVPZVCNMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=N1)C)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position and the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-methanol.

Substitution: 5-Amino-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde or 5-Thio-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Applications in Chemistry

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in synthesizing complex pyrazole derivatives. It can undergo oxidation to form 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carboxylic acid or reduction to form 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-methanol. Additionally, it can undergo substitution reactions to create various substituted pyrazole derivatives, depending on the nucleophile used.

Applications in Biology

This compound is valuable in studying enzyme inhibitors and receptor modulators. Research has indicated that it possesses various biological activities:

- Antimicrobial Activity: It exhibits antimicrobial properties against several pathogens and has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacteria such as Staphylococcus aureus and Escherichia coli. For instance, propyl 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbodithioate (HMPC) has shown bacteriostatic activity against S. aureus .

- Anti-inflammatory Properties: The compound has demonstrated potential in reducing inflammation through assays like the carrageenan-induced paw edema model. Pyrazole derivatives are known for their analgesic effects, making this compound a candidate for pain management therapies.

- Antitumor Effects: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential applications in oncology. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Applications in Industry

This compound is used in synthesizing agrochemicals and material science applications.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

- Antimicrobial Evaluation: Derivatives synthesized from this compound displayed significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains.

- Analgesic and Anti-inflammatory Studies: Researchers found that certain derivatives exhibited promising analgesic and anti-inflammatory effects using models such as the tail-flick assay and carrageenan-induced paw edema, warranting further investigation into their therapeutic potential.

- Antitumor Activity: Research indicated that some pyrazole derivatives could inhibit cancer cell growth by disrupting microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde can be compared to analogs with varying substituents at positions 1 and 5. Key differences in physicochemical properties, reactivity, and bioactivity are summarized below:

Table 1: Comparative Analysis of Pyrazole-4-carbaldehyde Derivatives

*Inferred from analogous phenyl-substituted derivatives .

Substituent Effects on Physicochemical Properties

- Propyl vs. Phenyl (Position 1): The propyl group increases lipophilicity compared to phenyl, enhancing membrane permeability in biological systems. However, phenyl derivatives exhibit higher melting points due to π-π stacking (e.g., 5-Chloro-3-methyl-1-phenyl-: mp 133–135°C in carboxamide analogs) .

- Chlorophenyl vs. Propyl: Chlorophenyl substituents (e.g., 77509-93-4) introduce polarity and rigidity, reducing solubility in nonpolar solvents .

Reactivity Trends

- The aldehyde group’s reactivity is modulated by adjacent substituents. Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, favoring nucleophilic attacks. For example, the trifluoromethyl derivative (C7H4ClF3N2O) exhibits heightened aldehyde reactivity due to the -CF₃ group’s inductive effect .

- Propyl’s electron-donating nature may slightly reduce aldehyde reactivity compared to phenyl or chlorophenyl analogs .

Structural Insights

- X-ray studies of 5-Chloro-3-methyl-1-phenyl- reveal planar pyrazole rings with intramolecular H-bonding (C=O⋯H-C), stabilizing the aldehyde . Propyl-substituted derivatives likely adopt similar geometries but with altered packing due to the flexible alkyl chain.

- Mercury software analyses () could further compare packing efficiencies and intermolecular interactions across analogs.

Biological Activity

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound can be synthesized through the Vilsmeier-Haack reaction, where 3-methyl-1-propyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 4-position and the chlorine atom at the 5-position.

Synthesis Overview:

- Starting Material: 3-methyl-1-propyl-1H-pyrazol-5(4H)-one

- Reagents: Phosphorus oxychloride, dimethylformamide

- Method: Vilsmeier-Haack reaction

- Yield: Typically high, with purification via recrystallization or chromatography.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. For instance, several studies have demonstrated that pyrazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Pyrazoles are known to inhibit pathways associated with inflammation, such as the production of nitric oxide and pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular, certain derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

Case Studies

A study by Xia et al. demonstrated that a related pyrazole compound exhibited an IC50 value of 49.85 µM against tumor cells, indicating potent antitumor activity . Another investigation found that pyrazole derivatives could inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.